molecular formula C9H8BrNO B2462098 5-Bromo-2-(methoxymethyl)benzonitrile CAS No. 1851055-20-3

5-Bromo-2-(methoxymethyl)benzonitrile

Cat. No.: B2462098
CAS No.: 1851055-20-3
M. Wt: 226.073
InChI Key: PQDIHVYNILPMIT-UHFFFAOYSA-N
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Description

5-Bromo-2-(methoxymethyl)benzonitrile is a chemical compound with the CAS Number: 1851055-20-3 . It has a molecular weight of 226.07 and its molecular formula is C9H8BrNO . It is a powder in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H8BrNO/c1-12-6-7-2-3-9 (10)4-8 (7)5-11/h2-4H,6H2,1H3 . The InChI key is PQDIHVYNILPMIT-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

This compound has a density of 1.6±0.1 g/cm3 . Its boiling point is 287.8±20.0 °C at 760 mmHg . The vapour pressure is 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 52.7±3.0 kJ/mol . The flash point is 127.9±21.8 °C . The index of refraction is 1.584 . The molar refractivity is 45.4±0.4 cm3 . The polar surface area is 33 Å2 . The polarizability is 18.0±0.5 10-24 cm3 . The surface tension is 51.1±5.0 dyne/cm . The molar volume is 135.6±5.0 cm3 .

Scientific Research Applications

Antibacterial Applications

5-Bromo-2-(methoxymethyl)benzonitrile derivatives have demonstrated significant antibacterial properties. A study identified compounds from the marine alga Rhodomela confervoides, including 3-bromo-4-[2,3-dibromo-4,5-dihydroxyphenyl] methyl-5-(methoxymethyl) 1,2-benzenediol, which showed moderate antibacterial activity against various bacterial strains (Xu et al., 2003).

Chemical Synthesis and Bioactivity

These compounds are also central to chemical synthesis and bioactivity research. The total synthesis of naturally occurring derivatives like 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol, starting from related compounds, has been achieved. Such syntheses and the study of their regioselective O-demethylation have implications for understanding their biological activities and applications (Akbaba et al., 2010).

Applications in Material Science

In material science, derivatives of this compound are used in the synthesis of various materials, such as zinc phthalocyanines. These materials are characterized by their excellent photophysical and photochemical properties, making them suitable for applications like photodynamic therapy for cancer treatment due to their high singlet oxygen quantum yield and appropriate photodegradation quantum yield (Pişkin et al., 2020).

Role in Herbicide Degradation

The compound also plays a role in environmental chemistry, particularly in the microbial degradation of benzonitrile herbicides. Understanding the degradation pathways, persistent metabolites, and the diversity of degrader organisms is crucial for assessing the environmental impact and fate of these herbicides (Holtze et al., 2008).

Safety and Hazards

The safety information for 5-Bromo-2-(methoxymethyl)benzonitrile includes several hazard statements: H302, H312, H315, H319, H332, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Properties

IUPAC Name

5-bromo-2-(methoxymethyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c1-12-6-7-2-3-9(10)4-8(7)5-11/h2-4H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQDIHVYNILPMIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C=C(C=C1)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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